Reproterol

概要

説明

レプロテロールは、主に喘息の治療に使用される短時間作用型β2アドレナリン受容体作動薬です . 1965年に特許を取得し、1977年に医療現場で使用されました . レプロテロールは不斉中心を含み、キラルであり、(R)-型と(S)-型の2つのエナンチオマーとして存在します . 市販の製剤には、2つのエナンチオマーを等量混合したラセミ体が含まれています .

製造方法

レプロテロールは、プリン環とフェニルエタノールアミン部分を含むコア構造の形成を含む一連の化学反応によって合成されます。合成ルートは通常、以下のステップを含みます。

プリン環の形成: 適切な出発物質を縮合させてプリン核を形成します。

側鎖の付加: フェニルエタノールアミン側鎖は、アルキル化とアミノ化を含む一連の反応によって導入されます。

レプロテロールの工業生産方法は、これらの合成ルートを最適化して、高収率と高純度を実現します。 これには、通常、高性能液体クロマトグラフィー(HPLC)などの高度な技術を使用して精製と品質管理を行うことが含まれます .

準備方法

Reproterol is synthesized through a series of chemical reactions involving the formation of its core structure, which includes a purine ring and a phenylethanolamine moiety. The synthetic route typically involves the following steps:

Formation of the purine ring: This involves the condensation of appropriate starting materials to form the purine nucleus.

Attachment of the side chain: The phenylethanolamine side chain is introduced through a series of reactions, including alkylation and amination.

Final assembly: The final step involves the coupling of the purine ring with the phenylethanolamine side chain under specific reaction conditions.

Industrial production methods for this compound involve optimizing these synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

化学反応の分析

Chemical Reactions and Interactions

-

Synthesis: The synthesis of reproterol hydrochloride involves reacting 1,3-dimethylxanthine with 3-(2-aminoethyl)phenol under controlled conditions.

-

Mechanism of Action: this compound selectively binds to β2 adrenoreceptors in the smooth muscles of the airways. This stimulates adenylate cyclase, increasing cyclic adenosine monophosphate (cAMP) levels, which leads to the relaxation of bronchial smooth muscle and bronchodilation.

-

In-vitro studies: this compound significantly augmented the production of cAMP and inhibited the production of LTB4 in normal monocytes .

Types of Chemical Reactions

Chemical reactions are processes where chemicals interact to form new chemicals with different compositions . Several types of reactions are relevant in chemistry :

-

Redox Reactions: These reactions involve changes in the oxidation number of atoms. Oxidation is an increase in oxidation number, while reduction is a decrease. For example: Hydrogen is oxidized, and fluorine is reduced .

-

Decomposition Reactions: A complex compound breaks down into simpler compounds. For example:

-

Single Replacement Reactions: An element in a compound is replaced by another element. For example:

-

Acid-Base Reactions (Neutralization): These reactions involve the combination of H+ ions and OH- ions to form water. For example: Al(OH)3 (aq) + HCl (aq) → AlCl3 (aq) + H2O (l)

Role of Chirality in this compound

This compound contains a stereocenter and is chiral, existing as two enantiomers: (R)-Reproterol and (S)-Reproterol . Commercial preparations contain a racemic mixture of both enantiomers . Chirality can affect the bronchodilatory and antidepressant activity of β2-agonists . The hydroxyl group on the stereogenic carbon in the side chain is important for efficacy, forming a hydrogen bond with serine 413 on helix 4 .

Reaction Rules and Metabolic Engineering

Reaction rules are generic descriptions of chemical reactions used in metabolic engineering . Databases like RetroRules provide sets of reaction rules spanning biochemical transformations . These rules are generated using the cheminformatics RDKit library in Python . Reaction rules are calculated by extracting reaction information from metabolic databases, identifying the reaction center based on atom-atom mapping, and decomposing multi-substrate reactions into mono-substrate components .

科学的研究の応用

Pharmacological Profile

Reproterol acts by stimulating β2-adrenergic receptors in the bronchial smooth muscle, leading to bronchodilation. Its pharmacokinetic properties allow for rapid onset of action, making it suitable for acute asthma attacks. The compound has been studied extensively in clinical trials, demonstrating its efficacy and safety profile.

Key Characteristics

| Property | Details |

|---|---|

| Chemical Formula | C₁₈H₂₃N₅O₅ |

| Molar Mass | 389.412 g/mol |

| Administration Routes | Inhalation (MDI), Intravenous (IV) |

| Legal Status | Investigational |

Treatment of Asthma

This compound is primarily indicated for the treatment of various forms of asthma, including:

- Allergic Asthma

- Non-Allergic Asthma

- Exercise-Induced Asthma

A study involving 14 asthmatic patients demonstrated that inhaled this compound significantly improved forced expiratory volume in one second (FEV1), with a peak improvement of 29% observed at the highest dose (8 mg) . The duration of bronchodilation was also dose-dependent, with longer-lasting effects at higher doses.

Management of Bronchoconstriction

In a controlled trial with 25 patients exposed to occupational antigens, this compound effectively reversed immediate bronchoconstrictor responses . This indicates its utility in managing acute bronchoconstriction triggered by allergens.

Comparative Efficacy Studies

This compound has been compared with other bronchodilators such as salbutamol and fenoterol. A study highlighted its dual action as both a β2-adrenoceptor agonist and phosphodiesterase inhibitor, showing promising results against standard treatments .

Case Studies Overview

Several case studies have documented the effectiveness of this compound in clinical settings:

- Case Study 1: Inhaled this compound was administered to patients experiencing exercise-induced bronchospasm, resulting in significant improvement in lung function tests.

- Case Study 2: A multicenter study evaluated the combination of this compound with disodium cromoglycate, revealing enhanced protective effects against exercise-induced asthma .

作用機序

レプロテロールは、気道の平滑筋細胞の表面にあるβ2アドレナリン受容体に結合することにより、その効果を発揮します。この結合はアデニル酸シクラーゼを活性化し、サイクリックAMP(cAMP)レベルの増加につながります。 cAMPレベルの上昇は、平滑筋細胞の弛緩につながり、それにより気道が拡張し、気流が改善されます . レプロテロールのテオフィリン成分は、ホスホジエステラーゼ活性を阻害し、気管支拡張効果をさらに高めます .

類似化合物の比較

レプロテロールは、フェノテロールやサルブタモールなどの他のβ2アドレナリン受容体作動薬に似ています。 レプロテロールは、ホスホジエステラーゼ阻害による追加の気管支拡張効果をもたらすテオフィリン部分も含まれているという点でユニークです . この二重の作用機序は、レプロテロールを他のβ2アドレナリン受容体作動薬と区別しています .

類似化合物

フェノテロール: 喘息の治療に使用される別のβ2アドレナリン受容体作動薬です.

サルブタモール: 喘息や慢性閉塞性肺疾患に広く使用されているβ2アドレナリン受容体作動薬です.

テルブタリン: 同様の適応症で使用されるβ2アドレナリン受容体作動薬です.

類似化合物との比較

Reproterol is similar to other β2 adrenoreceptor agonists such as fenoterol and salbutamol. this compound is unique in that it also contains a theophylline moiety, which provides additional bronchodilator effects through phosphodiesterase inhibition . This dual mechanism of action distinguishes this compound from other β2 adrenoreceptor agonists .

Similar compounds

生物活性

Reproterol is a synthetic selective beta-2 adrenergic receptor agonist, primarily used as a bronchodilator in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its mechanism of action involves stimulating beta-2 adrenergic receptors in the bronchial smooth muscle, leading to relaxation and dilation of the airways. This article explores the biological activity of this compound, supported by various studies and clinical trials.

This compound functions by binding to beta-2 adrenergic receptors, which are predominantly found in the lungs. Activation of these receptors stimulates adenylate cyclase, increasing cyclic AMP (cAMP) levels within cells. Elevated cAMP leads to smooth muscle relaxation and bronchodilation. This mechanism is critical for alleviating symptoms associated with bronchoconstriction in asthma and other respiratory diseases.

Pharmacodynamics

- Bronchodilation : this compound has been shown to produce significant bronchodilation effects. In a study involving 14 asthmatic patients, the administration of inhaled this compound resulted in a peak improvement in forced expiratory volume in one second (FEV1) by 29% at a dose of 8 mg, demonstrating a dose-dependent response .

- Duration of Action : The duration of bronchodilation was also noted to be dose-dependent, with higher doses providing longer-lasting effects. The time taken for FEV1 to drop below 75% of maximum bronchodilation was approximately 125 minutes, irrespective of the dose administered .

Pharmacokinetics

This compound is administered via inhalation, which allows for rapid onset of action. The pharmacokinetics profile indicates that peak plasma concentrations are achieved shortly after administration, contributing to its effectiveness in acute bronchospasm relief.

Case Studies and Clinical Trials

-

Exercise-Induced Asthma :

A study examined the efficacy of this compound combined with sodium cromoglycate (DSCG) against exercise-induced asthma (EIA). Results indicated that the combination significantly reduced FEV1 decline post-exercise compared to placebo. However, this compound alone showed comparable efficacy to the combination therapy . -

Comparative Studies :

In a multicenter study comparing this compound with other beta-agonists like salbutamol, this compound demonstrated similar bronchodilatory effects but with a unique pharmacological profile due to its xanthine side chain . -

In Vitro Studies :

In vitro studies revealed that this compound exhibited intense spasmolytic effects on tracheal and bronchial tissues when exposed to various spasmogenic agents, further supporting its role as an effective bronchodilator .

Table: Summary of Key Clinical Findings on this compound

Safety and Tolerability

This compound is generally well-tolerated among patients. Clinical trials have reported no significant cardiovascular side effects such as changes in heart rate or blood pressure at therapeutic doses. The adverse effects are typically mild and may include tremors or headache, common with beta-agonist therapies.

特性

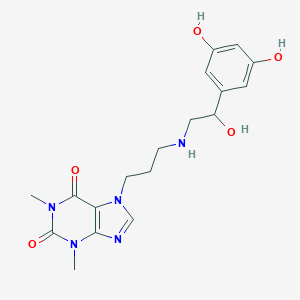

IUPAC Name |

7-[3-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O5/c1-21-16-15(17(27)22(2)18(21)28)23(10-20-16)5-3-4-19-9-14(26)11-6-12(24)8-13(25)7-11/h6-8,10,14,19,24-26H,3-5,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVLAAKXASPCBGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCNCC(C3=CC(=CC(=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13055-82-8 (mono-hydrochloride) | |

| Record name | Reproterol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054063546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8023553 | |

| Record name | Reproterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54063-54-6 | |

| Record name | Reproterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54063-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Reproterol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054063546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Reproterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12846 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Reproterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Reproterol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.579 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REPROTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11941YC6RN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。